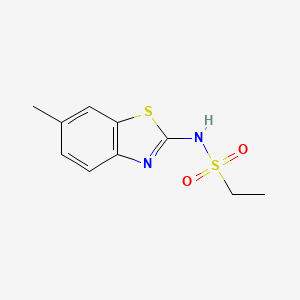
3-(2-phenylethyl)-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-phenylethyl)-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine (PEP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mécanisme D'action
The mechanism of action of 3-(2-phenylethyl)-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine involves its ability to modulate the activity of several neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. 3-(2-phenylethyl)-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine has been shown to increase the release of dopamine and serotonin, which are important neurotransmitters involved in mood regulation and cognitive function.
Biochemical and Physiological Effects:
3-(2-phenylethyl)-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine has been shown to have several biochemical and physiological effects, including increased dopamine and serotonin release, reduced inflammation, and neuroprotection. Additionally, 3-(2-phenylethyl)-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine has been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(2-phenylethyl)-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine is its ability to cross the blood-brain barrier, which makes it an ideal candidate for the treatment of neurological disorders. However, one limitation of 3-(2-phenylethyl)-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine is its relatively short half-life, which may require frequent dosing in clinical applications.
Orientations Futures
There are several future directions for research on 3-(2-phenylethyl)-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine, including its potential use in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to investigate the long-term effects of 3-(2-phenylethyl)-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine and its potential for drug development. Finally, research on the optimization of the synthesis method for 3-(2-phenylethyl)-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine may lead to improved yield and purity for clinical applications.
Méthodes De Synthèse
The synthesis of 3-(2-phenylethyl)-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine involves the reaction between 2-pyrazinecarboxylic acid and 1-(2-phenylethyl)-4-piperidinone in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain 3-(2-phenylethyl)-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine in high yield and purity.
Applications De Recherche Scientifique
3-(2-phenylethyl)-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine has been investigated for its potential therapeutic applications in several areas of research. One of the most promising applications is in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. 3-(2-phenylethyl)-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine has been shown to have neuroprotective effects by preventing the death of neurons and reducing inflammation in the brain.
Propriétés
IUPAC Name |
[4-[3-(2-phenylethyl)piperidin-1-yl]piperidin-1-yl]-pyrazin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O/c28-23(22-17-24-12-13-25-22)26-15-10-21(11-16-26)27-14-4-7-20(18-27)9-8-19-5-2-1-3-6-19/h1-3,5-6,12-13,17,20-21H,4,7-11,14-16,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIFZIHXFVGLIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)C(=O)C3=NC=CN=C3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Phenylethyl)-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({2-ethoxy-4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]phenoxy}methyl)benzonitrile](/img/structure/B5294056.png)

![5-[(sec-butylamino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5294069.png)
![7-(3-chloro-4-fluorophenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5294081.png)

![N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5294091.png)
![1-(2,4-dimethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one](/img/structure/B5294095.png)
![methyl 2-[(2-methoxybenzoyl)amino]-3-phenylacrylate](/img/structure/B5294101.png)
![2-methyl-4-morpholin-4-yl-7-(1H-1,2,4-triazol-1-ylacetyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5294109.png)
![2,2-dimethyl-3-(methyl{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}amino)propan-1-ol](/img/structure/B5294118.png)

![2-(2-furyl)-5-[4-(2-thienylcarbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B5294133.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5294139.png)
![ethyl 3-(2-{[3-(methoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5294144.png)